molecular formula C21H21BrN2O4 B2808943 [(3-Bromophenyl)carbamoyl]methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate CAS No. 2319898-36-5

[(3-Bromophenyl)carbamoyl]methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate

Cat. No.: B2808943
CAS No.: 2319898-36-5
M. Wt: 445.313
InChI Key: FZXDZCABDFGWEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3-Bromophenyl)carbamoyl]methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrrolidine ring, a bromophenyl group, and a methylphenyl group, making it a versatile molecule for chemical modifications and functional studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Bromophenyl)carbamoyl]methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.

    Attachment of the Methylphenyl Group: The methylphenyl group can be attached through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

[(3-Bromophenyl)carbamoyl]methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

[(3-Bromophenyl)carbamoyl]methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for designing new pharmaceuticals with potential therapeutic effects.

    Materials Science: The compound can be utilized in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can serve as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of [(3-Bromophenyl)carbamoyl]methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • [(3-Methoxyphenyl)carbamoyl]methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate
  • [(3-Fluorophenyl)carbamoyl]methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate
  • [(3-Cyanophenyl)carbamoyl]methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate

Uniqueness

[(3-Bromophenyl)carbamoyl]methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate is unique due to the presence of the bromophenyl group, which can participate in specific chemical reactions and interactions

Properties

IUPAC Name

[2-(3-bromoanilino)-2-oxoethyl] 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O4/c1-14-5-7-15(8-6-14)11-24-12-16(9-20(24)26)21(27)28-13-19(25)23-18-4-2-3-17(22)10-18/h2-8,10,16H,9,11-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXDZCABDFGWEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)OCC(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.